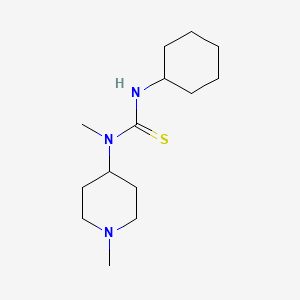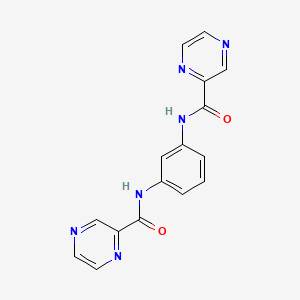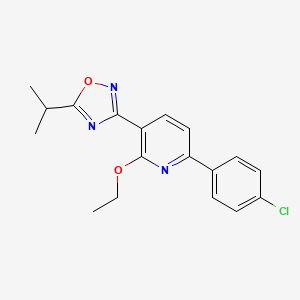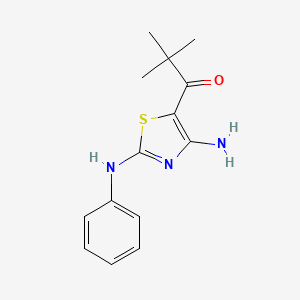
N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of cytokinins. CPPU has been widely used in plant research to enhance fruit growth, increase yield, and improve fruit quality.
Mecanismo De Acción
N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea acts as a cytokinin, a class of plant hormones that regulate cell division, growth, and differentiation. N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea promotes cell division and elongation, leading to increased fruit size and yield. N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea also delays fruit senescence by inhibiting ethylene production, a plant hormone that promotes fruit ripening and decay.
Biochemical and Physiological Effects:
N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in fruits. N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea also enhances the accumulation of sugars, organic acids, and phenolic compounds in fruits, which contribute to improved fruit quality and flavor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea is a powerful tool for plant research, as it can enhance fruit growth and quality. However, N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea can also have negative effects on plant growth and development if used at high concentrations. Moreover, the effects of N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea can vary depending on the plant species, cultivar, and environmental conditions.
Direcciones Futuras
There are several future directions for N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea research. First, the molecular mechanism of N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea action needs to be further elucidated, especially with regard to its interaction with other plant hormones, such as auxins and gibberellins. Second, the effects of N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea on plant stress responses, such as drought and salinity, need to be investigated. Third, the potential use of N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea in organic farming needs to be explored, as synthetic cytokinins are currently not allowed in organic agriculture. Finally, the safety and environmental impact of N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea use in agriculture need to be carefully evaluated.
Métodos De Síntesis
N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea can be synthesized by reacting N-cyclohexyl-N-methylthiourea with 1-methyl-4-piperidone in the presence of a base, such as sodium hydroxide. The reaction yields N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea as a white crystalline solid with a melting point of 199-201°C.
Aplicaciones Científicas De Investigación
N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea has been extensively used in plant research to enhance fruit growth and increase yield. Studies have shown that N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea can increase fruit size, improve fruit quality, and delay fruit senescence in various fruits, including grapes, kiwifruit, apples, and strawberries. N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)thiourea has also been used to induce seedless fruit formation in grapes and watermelons.
Propiedades
IUPAC Name |
3-cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3S/c1-16-10-8-13(9-11-16)17(2)14(18)15-12-6-4-3-5-7-12/h12-13H,3-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKMGXIPBNEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)
![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)
![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)